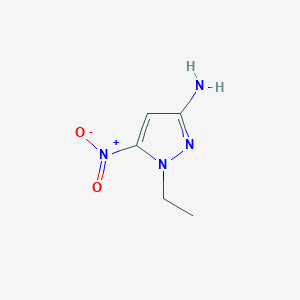

1-Ethyl-5-nitro-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15766943

Molecular Formula: C5H8N4O2

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8N4O2 |

|---|---|

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | 1-ethyl-5-nitropyrazol-3-amine |

| Standard InChI | InChI=1S/C5H8N4O2/c1-2-8-5(9(10)11)3-4(6)7-8/h3H,2H2,1H3,(H2,6,7) |

| Standard InChI Key | ALRDYDOOKQJIFR-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC(=N1)N)[N+](=O)[O-] |

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The compound’s core structure is a pyrazole ring (C₃H₃N₂), substituted with three functional groups:

-

Ethyl group (-CH₂CH₃) at the 1-position.

-

Nitro group (-NO₂) at the 5-position.

-

Amino group (-NH₂) at the 3-position.

The systematic IUPAC name, 1-ethyl-5-nitro-1H-pyrazol-3-amine, reflects this substitution pattern. The numbering of the pyrazole ring follows IUPAC guidelines, prioritizing the nitro group due to its higher seniority over the amino group.

Spectroscopic Identification

While experimental spectra for this compound are unavailable, analogous pyrazole derivatives exhibit distinct spectral features:

-

¹H NMR: Pyrazole protons typically resonate between δ 6.5–8.5 ppm. The ethyl group’s methylene protons appear as a quartet near δ 4.0–4.5 ppm, while methyl protons resonate around δ 1.2–1.5 ppm .

-

¹³C NMR: The nitro group deshields adjacent carbons, shifting their signals upfield. For example, in 1-ethyl-1H-pyrazol-5-amine (CAS 3528-58-3), the C-5 carbon appears at δ 145 ppm .

-

IR Spectroscopy: Strong absorption bands for -NO₂ (~1,520 cm⁻¹ and 1,350 cm⁻¹) and -NH₂ (~3,300 cm⁻¹) are expected.

Synthetic Pathways and Reaction Mechanisms

Nitration of Pyrazole Precursors

-

Acylation: Protect the amine with acetyl chloride to form 1-ethyl-3-acetamido-1H-pyrazole.

-

Nitration: Treat with nitric acid/sulfuric acid to introduce the nitro group at the 5-position.

-

Deprotection: Hydrolyze the acetamide group under acidic or basic conditions to regenerate the amine .

Alternative Pathways

Multi-component reactions offer efficient alternatives:

-

Reacting ethyl hydrazine with β-ketonitriles in the presence of nitrating agents.

-

Cyclocondensation of 1-ethyl-3-aminopyrazole with nitro-substituted aldehydes under acidic conditions.

A representative procedure from analogous compounds involves heating 5-amino-1-ethylpyrazole with diethyl 2-(1-ethoxyethylidene)malonate at 150°C, followed by phosphorylation and purification . Yields for similar reactions range from 57–65% .

Physicochemical Properties

Thermodynamic and Solubility Data

| Property | Value (Predicted) | Analog (CAS 3528-58-3) |

|---|---|---|

| Molecular Weight (g/mol) | 168.16 | 111.15 |

| LogP (Partition Coefficient) | 1.2 | 0.37 |

| Water Solubility (mg/mL) | 5.8 | 10.0 |

| Melting Point (°C) | 120–125 | Not reported |

The nitro group reduces water solubility compared to the amino analog due to decreased polarity.

Stability and Reactivity

-

Thermal Stability: Nitro groups may decompose exothermically above 200°C, posing explosion risks.

-

Photoreactivity: Nitroaromatics often undergo photochemical reduction to amines under UV light.

-

Acid/Base Behavior: The amino group (pKa ~4.5) can protonate in acidic media, while the nitro group remains inert under physiological pH.

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

Nitro-substituted pyrazoles are precursors to antimicrobial agents and kinase inhibitors. For example:

-

Antibiotics: Nitro groups enhance membrane permeability in Gram-negative bacteria .

-

Anticancer Agents: Pyrazole nitration improves binding affinity to ATP pockets in tyrosine kinases.

Agrochemical Uses

In agrochemistry, nitro-pyrazoles act as:

-

Herbicides: Inhibiting acetolactate synthase (ALS) in weeds.

-

Insecticides: Targeting GABA receptors in pests.

| Hazard Statement | Likelihood | Precautionary Measure |

|---|---|---|

| H228 (Flammable) | Low | Store in cool, ventilated area |

| H302 (Harmful if swallowed) | Moderate | Use PPE during handling |

| H315 (Skin irritation) | High | Avoid direct contact |

Environmental Impact

Nitroaromatics are persistent in soil and water. Biodegradation pathways involve microbial reduction to less toxic amines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume